3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S2/c1-31-19-11-9-18(10-12-19)29-22(14-28-20-7-2-3-8-21(20)33-24(28)30)26-27-23(29)32-15-16-5-4-6-17(25)13-16/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDKCXWDIYJUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazole ring is typically constructed via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, reacting 4-methoxyphenylthiosemicarbazide with acetic anhydride yields 4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Intermediate A ), a critical precursor.
Reaction Conditions :
- Solvent : Ethanol or DMF
- Temperature : 80–100°C
- Catalyst : InCl₃ (0.5 equiv)
- Yield : 70–85%
Alternative Route: Hydrazine Cyclization
Hydrazine hydrate reacts with carbon disulfide and 4-methoxybenzoyl chloride to form 5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazole (Intermediate B ) under basic conditions.
Reaction Conditions :
Thioetherification at Position 5 of the Triazole
The 3-chlorobenzylthio group is introduced via nucleophilic substitution of the thiol group in Intermediate A or B with 3-chlorobenzyl bromide.
Protocol Using Intermediate A
Steps :
- Deprotonation : Treat Intermediate A with NaH in anhydrous THF.
- Alkylation : Add 3-chlorobenzyl bromide (1.2 equiv) at 0°C.
- Quenching : Pour into ice-water and extract with ethyl acetate.
Optimized Parameters :
Oxidative Thioetherification
An alternative method employs oxidative conditions to form the disulfide intermediate, followed by reductive cleavage. For example, treating Intermediate B with DMSO and HCl generates a disulfide, which reacts with 3-chlorobenzyl bromide.
Reaction Conditions :
Optimization of Reaction Conditions
Catalytic Enhancements
Solvent Effects
- Polar Aprotic Solvents (DMF, DMSO) : Improve solubility of intermediates but may require higher temperatures.
- THF : Preferred for alkylation due to mild conditions and compatibility with NaH.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Pathways During Thioetherification
Purification Challenges
- Column Chromatography : Essential for separating regioisomers, especially when multiple alkylation sites are present.
- Recrystallization Solvents : Ethanol/water mixtures yield pure crystals of the final product.
Scalability and Industrial Feasibility
- Batch Size : Published protocols report gram-scale synthesis; kilogram-scale production would require flow chemistry adaptations.
- Cost Drivers : 3-Chlorobenzyl bromide and thiophosgene are high-cost reagents, contributing to 60% of total expenses.
Chemical Reactions Analysis
Types of Reactions
3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Limitations
Antiviral Activity :
- Triazole-Schiff base derivatives () inhibit cucumber mosaic virus at 500 mg/L, suggesting Compound X’s 4-methoxyphenyl and triazole groups may confer analogous activity .
Toxicity Considerations :
- Chlorinated aryl groups (e.g., in 476484-40-9) correlate with increased cytotoxicity in triazoles, necessitating further studies on Compound X’s safety profile .
Solubility and Bioavailability :
- The methoxy group in Compound X may mitigate poor solubility issues seen in fully chlorinated analogues (e.g., 476484-40-9), though in vivo pharmacokinetic data are lacking .
Biological Activity
The compound 3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that incorporates both triazole and thiazole moieties. These structural features are known to confer a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 450 g/mol. It contains several functional groups that contribute to its biological activity:
- Triazole ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Chlorobenzyl group : May enhance lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown promising results against various bacterial strains. A study demonstrated that triazole-thiones exhibited notable antibacterial activity against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
Anticancer Activity
The anticancer potential of the compound is supported by structure-activity relationship (SAR) studies indicating that modifications on the triazole and thiazole structures can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting significant antiproliferative effects .
A specific case study noted that triazole derivatives exhibited high activity against breast cancer cells (MCF-7) and lung cancer cells (A549), with mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Some studies have indicated that compounds with thiazole rings can exhibit anti-inflammatory properties. The presence of electron-donating groups like methoxy phenyl may enhance these effects through modulation of inflammatory pathways. Triazoles have also been implicated in reducing pro-inflammatory cytokines in vitro .
Case Studies
The mechanisms underlying the biological activities of this compound can be attributed to:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly in fungal biosynthesis pathways.
- DNA Interaction : Compounds with these moieties can intercalate into DNA, disrupting replication in cancer cells.
- Cytokine Modulation : The anti-inflammatory effects may arise from modulation of cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
